Tipranavir-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJUHGSWHZTSEU-YBLLDNOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess Tipranavir-d4’s inhibitory activity against multi-protease inhibitor (PI)-resistant HIV-1 isolates?
- Methodological Answer: Use enzyme inhibition assays (e.g., fluorogenic substrate-based protocols) to measure IC50 values against clinically derived HIV-1 strains with known PI resistance mutations (e.g., I13V, V82L, I84V). Include dimerization inhibition assays to evaluate dual mechanisms of action, as this compound disrupts both enzymatic activity and protease dimerization . Compare results with non-deuterated Tipranavir to confirm isotopic stability under experimental conditions.
Q. What is the significance of deuterium labeling in this compound, and how does it influence pharmacokinetic studies?
- Methodological Answer: Deuterium labeling (e.g., at four positions) enhances metabolic stability by slowing cytochrome P450-mediated oxidation, prolonging half-life. Use mass spectrometry (LC-MS/MS) to track isotopic distribution in plasma/tissue samples during pharmacokinetic studies. Validate assays against non-deuterated analogs to distinguish isotopic effects from biological variability .
Q. Which standardized assays are recommended for evaluating this compound’s off-target activity, such as its inhibition of SARS-CoV-2 3CLpro?
- Methodological Answer: Employ fluorescence resonance energy transfer (FRET) or HPLC-based assays with SARS-CoV-2 3CLpro substrates (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans). Include positive controls (e.g., GC376) and measure IC50 values at varying concentrations. Cross-validate with cell-based antiviral assays (e.g., plaque reduction in Vero E6 cells) to confirm relevance to viral replication .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro IC50 values and in vivo efficacy of this compound against PI-resistant HIV-1?
- Methodological Answer: Conduct longitudinal studies using humanized mouse models or ex vivo lymphoid tissue cultures to simulate physiological drug distribution and protease dynamics. Incorporate baseline genotypic/phenotypic resistance profiling (e.g., ≥5 PI mutations or >3-fold EC50 shifts) to stratify responder/non-responder cohorts . Use multivariate regression to identify confounding factors (e.g., protein binding, drug-drug interactions).
Q. What experimental strategies optimize this compound’s synergy with entry inhibitors like enfuvirtide in treatment-experienced patients?
- Methodological Answer: Design combination therapy trials with factorial dose-response matrices to calculate combination indices (CI) via the Chou-Talalay method. Use phenotypic susceptibility testing on patient-derived viral isolates to assess additive/synergistic effects. Monitor viral load reduction (>1.5 log10) over 24 weeks, particularly in cohorts with high baseline PI resistance .
Q. How can isotopic labeling (deuterium) in this compound be leveraged to study tissue-specific metabolic pathways?
- Methodological Answer: Perform comparative metabolomic profiling using stable isotope tracing in primary hepatocytes or microsomal preparations. Quantify deuterium retention via NMR or isotope ratio mass spectrometry (IRMS) to map metabolic soft spots. Correlate findings with in vivo biodistribution data from PET imaging (e.g., ¹¹C-labeled analogs) .
Q. What statistical approaches are recommended for analyzing contradictions in resistance mutation datasets (e.g., conflicting impacts of L33V vs. I47V on this compound efficacy)?
- Methodological Answer: Apply machine learning algorithms (e.g., random forest or gradient boosting) to large-scale genotypic-phenotypic databases. Weight mutations by entropy scores to prioritize high-impact residues. Validate findings with site-directed mutagenesis and molecular dynamics simulations to assess steric/electrostatic effects on protease-inhibitor binding .
Methodological Frameworks for Data Interpretation
- Resistance Analysis: Use the Stanford HIV Drug Resistance Database or Geno2Pheno to interpret mutation patterns. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Experimental Design: Follow PICO (Population, Intervention, Comparison, Outcome) frameworks for clinical studies. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
